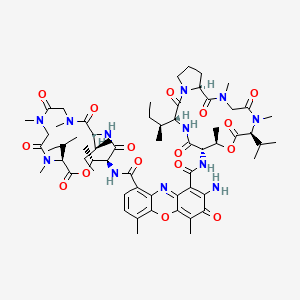
Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate
Descripción general
Descripción
“Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate” is a chemical compound with the CAS RN®: 1324-80-7 . It is also known as Alkali Blue 6B . This compound is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C37H30N3NaO4S . The IUPAC name is sodium;2-[4-[bis(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonate .Aplicaciones Científicas De Investigación
Analytical Chemistry
Acid Blue 119 is used in analytical chemistry as a reagent . It is used in titration, a common method in analytical chemistry that involves the gradual addition of a solution of known concentration to a second solution of unknown concentration until the reaction between them is complete .
Dyeing Process
Acid Blue 119, also known as Alkali Blue 6B, is used as a dye . It is used in the textile industry to impart color to various materials .
Adsorption Studies
Acid Blue 119 is used in adsorption studies . For instance, it has been used to investigate the adsorption capabilities of reactive graphene for textile dye removal . The dye sorption equilibrium and mechanism were comprehensively studied using isotherm and kinetic models .
Environmental Science
In environmental science, Acid Blue 119 is used in pollution research . It is used to study the removal of azo-based dyes from textile effluents .
Industrial Applications
Acid Blue 119 is used in various industries such as cosmetics, paper-making, food processing, leather, and textiles . It is used to color various materials in these industries .
Research and Development
Acid Blue 119 is used in research and development . It is used in the development of new products and technologies .
Mecanismo De Acción
Target of Action
Acid Blue 119, also known as Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate, is primarily used as a dye in various industries such as textiles, printing, and arts and crafts . Its primary targets are the fibers of textiles, surfaces of printed materials, and various surfaces used in arts and crafts .
Mode of Action
The mode of action of Acid Blue 119 involves the interaction between the dye molecules and the fibers of the textile, resulting in the desired coloration . In printing, the mechanism of action involves the absorption of light by the dye molecules, which then emit specific wavelengths of light, resulting in the perception of color . In arts and crafts, the dye is applied onto different surfaces, such as paper, fabric, or wood, to achieve the desired aesthetic effect .
Pharmacokinetics
It is soluble in water, which can influence its distribution and interaction with its targets .
Result of Action
The primary result of Acid Blue 119’s action is the imparting of a blue color to various materials. In textiles, this results in colored fabrics. In printing, it provides vibrant and long-lasting colors to printed materials. In arts and crafts, it adds color and visual interest to artworks and crafts .
Action Environment
The action of Acid Blue 119 can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the dye’s solubility in water can be affected by temperature and pH. Additionally, the presence of other chemicals can potentially interact with the dye and affect its coloration properties. It is always recommended to store Acid Blue 119 in a cool and dry place .
Propiedades
IUPAC Name |
sodium;2-[4-[bis(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31N3O4S.Na/c41-37(27-15-21-32(22-16-27)38-30-9-3-1-4-10-30,28-17-23-33(24-18-28)39-31-11-5-2-6-12-31)29-19-25-34(26-20-29)40-35-13-7-8-14-36(35)45(42,43)44;/h1-26,38-41H,(H,42,43,44);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCZPTGXEYXQRS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C3=CC=C(C=C3)NC4=CC=CC=C4)(C5=CC=C(C=C5)NC6=CC=CC=C6S(=O)(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H30N3NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855864 | |
| Record name | Sodium 2-{4-[bis(4-anilinophenyl)(hydroxy)methyl]anilino}benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
635.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1324-80-7 | |
| Record name | Sodium 2-{4-[bis(4-anilinophenyl)(hydroxy)methyl]anilino}benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acid blue 119, carbinol base sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Acid Blue 119 interact with chito-oligosaccharides, and what are the analytical implications of this interaction?
A1: The interaction between Acid Blue 119 and chito-oligosaccharides is primarily driven by electrostatic forces. Acid Blue 119, being an anionic dye, is attracted to the positively charged amino groups present in chito-oligosaccharides. This interaction leads to a phenomenon called Resonance Rayleigh Scattering (RRS) enhancement. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Ethyl-2,3,6-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B576312.png)









![(3S,4aR,6aS,10aS,10bR)-3-ethyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,9,10b-octahydrobenzo[f]chromen-10-one](/img/structure/B576329.png)
